molecular formula C16H12BrF2NO3 B2876993 {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE CAS No. 1794751-87-3

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE

Cat. No.: B2876993
CAS No.: 1794751-87-3
M. Wt: 384.177
InChI Key: LMGZXKZQICMUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE is a complex organic compound that features a bromobenzyl group, an amino group, and a difluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-bromobenzylamine and 2,5-difluorobenzoic acid. These intermediates are then reacted under specific conditions to form the final product.

For example, 4-bromobenzylamine can be synthesized by reacting 4-bromobenzyl chloride with ammonia or an amine source. The 2,5-difluorobenzoic acid can be esterified to form the corresponding ester, which is then coupled with the 4-bromobenzylamine derivative under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Reduced forms of the amino group.

    Hydrolysis: 2,5-difluorobenzoic acid and the corresponding alcohol.

Scientific Research Applications

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
  • 2-Bromo-5-fluorobenzoic acid, methyl ester
  • Methyl 2-fluorobenzoate

Uniqueness

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIFLUOROBENZOATE is unique due to the presence of both bromobenzyl and difluorobenzoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,5-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF2NO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-7-12(18)5-6-14(13)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGZXKZQICMUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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